Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a 2-amino substituent, a 4-(4-ethylphenyl) group, and an ethyl ester moiety at the 3-position of the thiophene ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . Its structural versatility allows for modifications at the phenyl and ester groups, enabling tailored physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)12-9-19-14(16)13(12)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGLQZFBTTXHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352377 | |
| Record name | ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-99-0 | |
| Record name | ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Gewald Reaction Protocol
The classical Gewald reaction involves two stages: Knoevenagel condensation and thiophene ring formation . Below is a generalized procedure adapted for ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate:
Step 1: Knoevenagel Condensation
- Reactants : 4-Ethylacetophenone (1 equiv), ethyl cyanoacetate (1 equiv), and morpholine (1–2 equiv) in ethanol.
- Conditions : Reflux at 70–80°C for 2–3 hours to form the α-cyanocinnamate intermediate.
- Mechanism : Morpholine deprotonates ethyl cyanoacetate, enabling nucleophilic attack on the ketone’s carbonyl group, followed by dehydration to form the conjugated enamine.
Step 2: Cyclization with Sulfur
- Addition : Elemental sulfur (1 equiv) is added to the reaction mixture.
- Conditions : Prolonged heating (48–72 hours) under reflux to induce cyclization.
- Mechanism : Sulfur participates in nucleophilic addition to the α-cyanocinnamate, followed by ring closure to form the thiophene core.
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–80°C | Higher temps accelerate cyclization |
| Reaction Time | 48–72 hours | Longer times improve sulfur incorporation |
| Base Loading | 1–2 equiv | Excess base reduces side reactions |
Catalytic Gewald Reactions
Recent advancements employ piperidinium borate (Pip borate) as a recyclable catalyst to reduce stoichiometric base usage and improve yields.
Protocol Using Pip Borate
- Reactants : 4-Ethylacetophenone (1 equiv), ethyl cyanoacetate (1 equiv), sulfur (1 equiv), Pip borate (20 mol%).
- Solvent : Ethanol/water (9:1 v/v).
- Conditions : 100°C for 5–5.5 hours.
- Yield : >90% for analogous thiophenes, with catalyst recyclability up to four cycles (90% yield retained).
Advantages Over Classical Methods
| Factor | Classical Gewald | Catalytic Gewald (Pip borate) |
|---|---|---|
| Base Usage | 1–2 equiv | 0.2 equiv (catalytic) |
| Reaction Time | 48–72 hours | 5–5.5 hours |
| Yield | 60–75% | 90–95% |
| Catalyst Recovery | Not applicable | >90% retained after 4 cycles |
Alternative Synthesis Approaches
Solvent-Free Gewald Reaction
A green chemistry approach eliminates solvents by grinding reactants with sulfur and a base:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to minutes while maintaining yields:
- Conditions : 150°C, 15–20 minutes under microwave irradiation.
- Yield : ~85% for analogous thiophenes.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF) enhance sulfur solubility and reaction rates, while ethanol is preferred for cost and safety.
Summary of Key Findings
| Method | Yield | Reaction Time | Catalyst |
|---|---|---|---|
| Classical Gewald | 60–75% | 48–72 hours | Morpholine |
| Catalytic Gewald | 90–95% | 5–5.5 hours | Pip borate |
| Solvent-Free | 60–70% | 2–4 hours | Morpholine |
The catalytic Gewald reaction emerges as the most efficient method, combining high yields, reduced waste, and recyclable catalysts. Future research should focus on extending this protocol to aromatic ketones with diverse substituents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is being explored for its potential as a therapeutic agent in several areas:
- Anticancer Properties : Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. For example, one study indicated that specific derivatives led to significant growth inhibition, suggesting a promising avenue for cancer treatment .
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against a range of bacteria such as Bacillus subtilis, Escherichia coli, and Proteus vulgaris. High-throughput screening has identified derivatives with enhanced activity against antibiotic-resistant strains, highlighting its potential in combating bacterial infections .
Biological Research
The compound's mechanism of action involves:
- Enzyme Inhibition : It has been found to inhibit enzymes critical for microbial growth and cancer cell proliferation, contributing to its antimicrobial and anticancer effects .
- Gene Regulation : The compound influences the expression of transcription factors essential for maintaining pluripotency in stem cells, indicating its potential role in regenerative medicine .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Anticancer Study : In vivo studies demonstrated that the compound significantly reduced tumor mass in mice models compared to control treatments. The results suggested a 54% reduction in tumor weight compared to standard chemotherapy agents .
- Antimicrobial Screening : A high-throughput screening campaign revealed derivatives of this compound with superior antimicrobial activity against resistant bacterial strains. This highlights its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F, CF₃) : Enhance stability and influence reactivity in cross-coupling reactions. For example, the 4-chlorophenyl analog is widely used in Suzuki-Miyaura couplings due to its electrophilic aromatic ring .
- Heteroaromatic Substituents (e.g., thiophene) : Introduce π-π stacking interactions, affecting crystallinity and solid-state packing .
Physicochemical Properties
Crystallinity and Hydrogen Bonding
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Forms C24(12) chains via N–H···O hydrogen bonds between the amino and ester groups. Additional R₃²(6) interactions involve bifurcated hydrogen bonds with sulfur atoms .
- Ethyl 2-amino-4-isobutylthiophene-3-carboxylate: Bulky isobutyl groups disrupt dense packing, reducing melting points compared to planar aryl-substituted analogs .
Biological Activity
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an ethyl group and an amino group, contributing to its unique chemical reactivity and biological profile. Its molecular formula is , and it can undergo various chemical reactions, including oxidation, reduction, and substitution, which can enhance its biological activity.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity. For example, compounds with similar structures have demonstrated IC50 values as low as 10 nM against sensitive cancer cell lines in the NCI-60 panel .
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by chronic inflammation.
3. Antimicrobial Activity
this compound has shown promising antimicrobial effects against a range of pathogens. Preliminary studies indicate effective inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Cell Cycle Disruption : The compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Inflammatory Pathway Modulation : It likely affects signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
Table: Summary of Biological Activities
Case Study: Antitumor Activity
In vivo studies using xenograft models have demonstrated that this compound significantly reduces tumor volume compared to control treatments. In one study, administration at a dosage of 75 mg/kg resulted in a notable decrease in tumor mass after two weeks of treatment .
Case Study: Anti-inflammatory Effects
A study evaluating the compound's anti-inflammatory effects showed that it effectively reduced edema in animal models induced by inflammatory agents. The observed reduction in inflammatory markers supports its potential application in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, and what factors influence yield optimization?
The compound is typically synthesized via the Gewald reaction , a multicomponent reaction involving ketones, nitriles, and sulfur in the presence of a base (e.g., diethylamine) . Key factors for yield optimization include:
- Reaction conditions : Heating under reflux (50–80°C) to facilitate thiophene ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol to isolate the pure product .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., NH₂ at δ 5.5–6.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .
- IR spectroscopy : Peaks at 3300–3400 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O ester) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 289.3) validate molecular weight .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX software for refinement) .
Q. What are the typical purification and isolation techniques post-synthesis?
- Column chromatography : Silica gel with ethyl acetate/hexane eluents separates impurities .
- Recrystallization : Ethanol or methanol optimizes crystal purity; solvent polarity impacts morphology .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring (e.g., ethyl vs. hydroxyl/fluorine) affect biological activity and electronic properties?
- Biological activity : The 4-ethylphenyl group enhances lipophilicity, improving membrane permeability compared to hydrophilic hydroxyl analogs . Fluorine substituents (electron-withdrawing) increase metabolic stability but may reduce solubility .
- Electronic properties : Density functional theory (DFT) calculations (e.g., B3LYP functional) predict HOMO-LUMO gaps, where electron-donating groups (e.g., ethyl) lower oxidation potentials .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding .
- Formulation optimization : Use liposomal carriers or PEGylation to enhance bioavailability .
- Dose-response studies : Establish therapeutic windows to account for species-specific metabolism .
Q. How can DFT predict reactivity and interaction mechanisms with biological targets?
- Reactivity : DFT (e.g., B3LYP/6-31G*) models charge distribution, identifying nucleophilic/electrophilic sites on the thiophene ring .
- Docking studies : Simulate binding to targets (e.g., kinases) by analyzing hydrogen bonds and π-π stacking with phenyl groups .
Q. What methodologies optimize the thiophene core for dual kinase and anti-inflammatory activity?
- SAR studies : Synthesize analogs with varied substituents (e.g., trifluoromethyl for kinase inhibition; carboxylates for COX-2 binding) .
- In vitro assays : Test kinase inhibition (IC₅₀) via ADP-Glo™ and anti-inflammatory activity via COX-2 ELISA .
Q. How do electron-withdrawing vs. electron-donating substituents influence electrochemical behavior?
- Cyclic voltammetry : Fluorine (electron-withdrawing) shifts oxidation peaks positively, while ethyl groups (electron-donating) enhance redox activity .
- Conductivity studies : Ethyl-substituted derivatives show higher hole mobility in organic semiconductors .
Q. What experimental approaches determine antimicrobial mechanisms against resistant strains?
- Membrane disruption assays : Measure cytoplasmic leakage via SYTOX Green uptake .
- Enzymatic inhibition : Test NADH-dependent reductase inhibition using kinetic assays .
- Synergy studies : Combine with β-lactams to assess potentiation effects via checkerboard assays .
Q. How are scale-up synthesis parameters optimized for industrial translation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
